Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-
Description
Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-, is a chiral cyclopentanone derivative characterized by a substituted cyclopentanone core. Its structure includes three methyl groups (at positions 2, 2, and 3) and a 4-methylphenyl group at position 3, with an (R)-configured stereocenter at the latter position. Cyclopentanone derivatives are widely utilized in organic synthesis, fragrance production, and pharmaceuticals . However, specific applications of this compound remain underexplored in the literature, necessitating comparative analysis with structurally related analogs.
Properties
CAS No. |
62447-70-5 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m1/s1 |
InChI Key |
CYQNNBVTDFXXHX-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(CCC(=O)C2(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and p-tolyl group precursor.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Common reagents include Grignard reagents or organolithium compounds.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone may involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and p-tolyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- 2-Methylcyclopentanone (CAS 1120-72-5): A simpler derivative with a single methyl group at position 2. Lacking aromaticity, it exhibits lower molecular weight and reduced steric hindrance compared to the target compound. Its primary use is as a solvent or intermediate in organic reactions .
- DL-3-Methylcyclopentanone (CAS 1757-42-2): A racemic mixture with a methyl group at position 3. The absence of a phenyl group limits its capacity for π-π stacking, making it less suitable for applications requiring aromatic interactions .
- 2,2,5-Trimethyl-5-pentylcyclopentanone: Features alkyl substituents (pentyl and methyl groups), enhancing hydrophobicity. This derivative is explored as a fuel precursor due to its high carbon content and compatibility with hydrogenolysis .
Key Structural Differences
| Compound | Substituents | Aromatic Group | Stereochemistry |
|---|---|---|---|
| Target Compound | 2,2,3-trimethyl, 4-methylphenyl | Yes (phenyl) | (R)-configured |
| 2-Methylcyclopentanone | 2-methyl | No | None |
| DL-3-Methylcyclopentanone | 3-methyl | No | Racemic |
| 2,2,5-Trimethyl-5-pentylcyclopentanone | 2,2,5-trimethyl, 5-pentyl | No | None |
Physicochemical Properties
The target compound’s 4-methylphenyl group increases molecular weight and boiling point relative to simpler derivatives. For example:
| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight |
|---|---|---|---|
| Target Compound* | ~200–220 (estimated) | ~0.95 (estimated) | 230.3 |
| 2-Methylcyclopentanone | 139–140 | 0.916 | 98.14 |
| DL-3-Methylcyclopentanone | 145 | 0.913 | 98.14 |
| 3-Oxo-cyclopentane-carboxylic acid | Not reported | Not reported | 128.13 |
The aromatic group in the target compound likely enhances intermolecular interactions (e.g., C–H⋯π or π-π stacking), as observed in phenyl-substituted imidazole derivatives . This contrasts with alkyl-substituted cyclopentanones, which rely on weaker van der Waals forces.
Biological Activity
Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)- (CAS No. 62447-70-5), also known as α-Cuparenone, is a cyclic ketone with significant biological activity. This compound's unique structure, characterized by a cyclopentanone ring with multiple substituents, allows it to interact with various biological targets, including enzymes and receptors. This article explores its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | (3R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
| InChI Key | CYQNNBVTDFXXHX-OAHLLOKOSA-N |
The biological activity of (R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. Its stereochemistry significantly influences its binding affinity and biological effects. The compound may act as a substrate or inhibitor in metabolic pathways, affecting various physiological processes.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of cyclopentanone derivatives. For instance, ketones similar to α-Cuparenone have demonstrated antibacterial and antifungal activities against various pathogenic strains. A study indicated that certain substituted ketones exhibited strong antibacterial properties against Gram-positive bacteria and moderate effects on Gram-negative bacteria .
Enzyme Interaction
The compound's structure makes it a candidate for studying enzyme interactions. Research indicates that it can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating metabolic disorders or infections .
Study on Antibacterial Activity
In a study evaluating the antibacterial efficacy of cyclopentanone derivatives, (R)-2,2,3-trimethyl-3-(4-methylphenyl)- was assessed for its activity against clinical strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .
Investigation of Metabolic Pathways
Another research focused on the metabolic pathways involving cyclopentanones demonstrated that the compound could alter the metabolic profile in cell cultures. This study provided insights into how (R)-2,2,3-trimethyl-3-(4-methylphenyl)- affects cellular metabolism and could be utilized in drug development targeting metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
